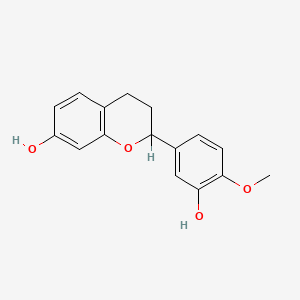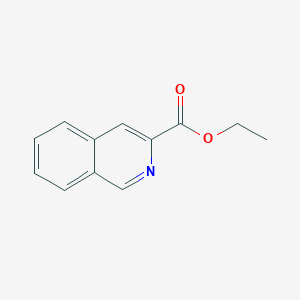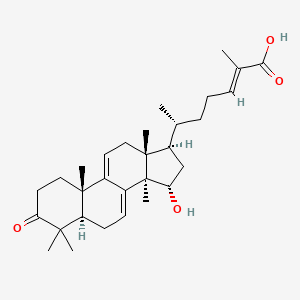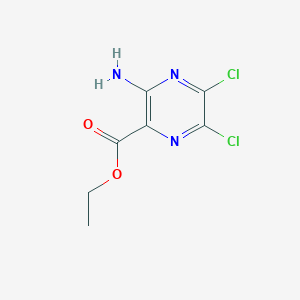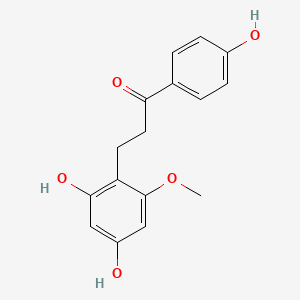
龙血树素D
描述
Loureirin D 是一种生物活性天然产物,属于查尔酮家族,更具体地说,是一种二氢查尔酮该化合物因其多种生物活性而受到广泛关注,包括抗炎、抗氧化和抗癌特性 .
科学研究应用
Loureirin D 具有广泛的科学研究应用:
化学: 它被用作合成其他生物活性化合物的先驱。
生物学: 研究 Loureirin D 对细胞周期调节和凋亡的影响。
作用机制
Loureirin D 通过几种分子机制发挥作用:
抗癌活性: 它通过调节与细胞周期相关的蛋白质并上调 Fas 细胞表面死亡受体,诱导癌细胞的细胞周期阻滞和凋亡.
抗氧化活性: Loureirin D 清除活性氧,从而保护细胞免受氧化应激.
抗炎活性: 该化合物抑制促炎细胞因子的产生和介质.
生化分析
Biochemical Properties
Loureirin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate cell cycle-associated proteins and up-regulate Fas cell surface death receptor .
Cellular Effects
Loureirin D has shown selective cytotoxicity against colorectal cancer (CRC) cells . It influences cell function by regulating cell cycle and Fas death receptor .
Molecular Mechanism
At the molecular level, Loureirin D exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the Fas/FADD death domain complex .
Temporal Effects in Laboratory Settings
It has shown promising results in in vitro studies, demonstrating selective anti-colorectal cancer activity .
准备方法
合成路线和反应条件: Loureirin D 可以通过经典的克莱森-施密特缩合反应合成。这涉及在碱(通常为氢氧化钠或氢氧化钾)存在下,在回流条件下,使适当的醛和酮发生反应。 然后将所得查尔酮进行还原反应,得到二氢查尔酮结构 .
工业生产方法: Loureirin D 的工业生产涉及提取龙血树脂,然后进行纯化过程。树脂通常溶解在乙醇中,然后将溶液进行各种色谱技术以分离 Loureirin D。 高效液相色谱 (HPLC) 通常用于此目的 .
化学反应分析
反应类型: Loureirin D 经历了几种类型的化学反应,包括:
氧化: Loureirin D 可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原形成二氢查尔酮。
取代: Loureirin D 可以进行取代反应,尤其是在羟基处。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠通常用作还原剂。
取代: 乙酸酐和硫酸等试剂用于乙酰化反应。
相似化合物的比较
Loureirin D 是一个被称为二氢查尔酮的化合物家族的一部分,该家族还包括 Loureirin A、Loureirin B 和 Loureirin C。这些化合物具有相似的结构,但在特定的生物活性和效力方面有所不同:
Loureirin A: 以其对幽门螺旋杆菌的抗菌活性而闻名.
Loureirin B: 通过抑制特定的离子通道,表现出免疫抑制作用.
Loureirin C: 通过清除自由基,证明了抗氧化机制.
Loureirin D 因其强大的抗癌特性及其调节细胞周期和凋亡途径的能力而脱颖而出,使其成为科学研究和药物开发中一种独特而宝贵的化合物 .
属性
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-91-1 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




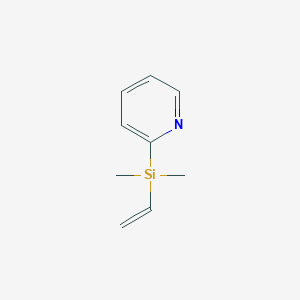

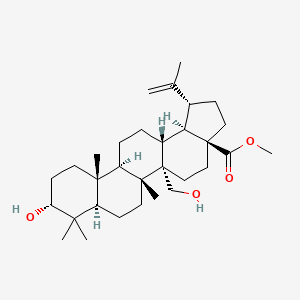
![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)


![[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate](/img/structure/B1631532.png)
